molecular formula C26H43NO2 B591282 (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide CAS No. 883715-21-7

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide

Cat. No. B591282
M. Wt: 401.635
InChI Key: ZMKZIKHBSPDWEF-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has since been used in various scientific research studies to investigate the role of the endocannabinoid system in the body.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then further transformed into the final product.

Starting Materials
Methyl 3-methoxybenzoate, 1-Octadecene, Sodium hydride, Bromine, Triethylamine, Hexane, Methanol, Chloroform, Sodium chloride, Water, Sodium bicarbonate, Anhydrous magnesium sulfate, N,N-Dimethylformamide, N,N-Diisopropylethylamine, 9-Octadecenoyl chloride

Reaction
Step 1: Synthesis of (Z)-3-methoxyphenylacetaldehyde Methyl 3-methoxybenzoate is treated with sodium hydride and bromine in dry methanol to give 3-methoxyphenylacetic acid. This is then converted to (Z)-3-methoxyphenylacetaldehyde using triethylamine as a catalyst and hexane as the solvent. , Step 2: Synthesis of (Z)-3-methoxyphenylprop-2-en-1-ol (Z)-3-methoxyphenylacetaldehyde is then reacted with 1-octadecene in the presence of sodium hydride and N,N-dimethylformamide to give (Z)-3-methoxyphenylprop-2-en-1-ol. , Step 3: Synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide (Z)-3-methoxyphenylprop-2-en-1-ol is reacted with N,N-diisopropylethylamine and anhydrous magnesium sulfate in chloroform to give (Z)-3-methoxyphenylprop-2-en-1-yl chloride. This is then reacted with 9-octadecenoyl chloride in the presence of triethylamine and chloroform to give (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide.

Mechanism Of Action

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide works by blocking the CB1 receptor, which is found in various parts of the brain and body. This receptor is activated by endocannabinoids, which are naturally occurring compounds in the body that are similar in structure to THC, the active ingredient in marijuana. By blocking the CB1 receptor, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide prevents the activation of this receptor by endocannabinoids and other compounds.

Biochemical And Physiological Effects

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce pain sensitivity and inflammation, suggesting a potential role in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation of using (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide. One potential area of investigation is the development of more selective CB1 receptor antagonists, which could provide more precise tools for investigating the role of this receptor in various physiological processes. Another potential area of investigation is the development of CB1 receptor antagonists with improved pharmacokinetic properties, which could improve their usefulness as therapeutic agents. Finally, further research is needed to fully understand the potential therapeutic applications of CB1 receptor antagonists, including their potential for the treatment of obesity, chronic pain, and other conditions.

Scientific Research Applications

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to selectively block the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain sensation, and mood.

properties

CAS RN

883715-21-7

Product Name

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide

Molecular Formula

C26H43NO2

Molecular Weight

401.635

IUPAC Name

(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10-

InChI Key

ZMKZIKHBSPDWEF-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC

Origin of Product

United States

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